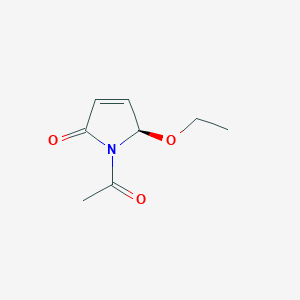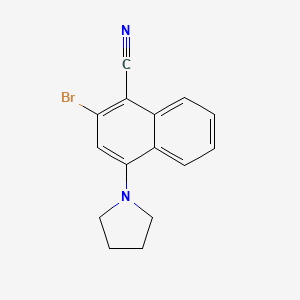
(R)-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrolone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one: The non-chiral version of the compound.
1-Acetyl-5-methoxy-1H-pyrrol-2(5H)-one: A similar compound with a methoxy group instead of an ethoxy group.
1-Acetyl-5-propoxy-1H-pyrrol-2(5H)-one: A similar compound with a propoxy group.
Uniqueness
®-1-Acetyl-5-ethoxy-1H-pyrrol-2(5H)-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted analogs. The presence of the ethoxy group also imparts specific chemical properties that can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2R)-1-acetyl-2-ethoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8-5-4-7(11)9(8)6(2)10/h4-5,8H,3H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
DQMQOXVGQIWVPI-MRVPVSSYSA-N |
Isomerische SMILES |
CCO[C@@H]1C=CC(=O)N1C(=O)C |
Kanonische SMILES |
CCOC1C=CC(=O)N1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)



![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)



